REACTION_CXSMILES
|
[C:1]1(=[CH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[N+:13]([O-])=O)[CH2:5][CH2:4][CH2:3][CH2:2]1.C1(CC2C=CC=CC=2[N+]([O-])=O)CCCC=1.C1(CC2C=CC=CC=2N)CCCC=1>>[C:1]1(=[CH:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)=CC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
1-[(cyclopent-1-enyl)methyl]-2-nitrobenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)CC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
2-[(cyclopent-1-enyl)methyl]aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)CC1=C(N)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was also isolated
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)=CC1=C(N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |